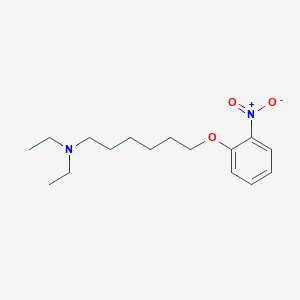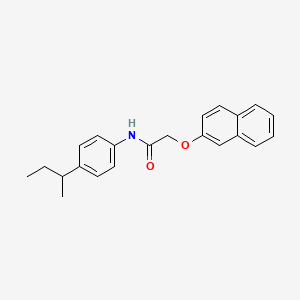![molecular formula C16H19NO4 B5229220 4-oxo-4-{[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]amino}-2-butenoic acid](/img/structure/B5229220.png)
4-oxo-4-{[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]amino}-2-butenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-oxo-4-{[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]amino}-2-butenoic acid, commonly known as PTPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PTPA is a derivative of pyruvic acid and belongs to the family of α-keto acids. It has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for various research studies.
作用机制
The mechanism of action of PTPA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in various biochemical pathways. PTPA has been found to inhibit the activity of pyruvate dehydrogenase kinase, which is involved in the regulation of glucose metabolism. It has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
PTPA has been found to have a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and regulate glucose metabolism. PTPA has also been found to have neuroprotective effects, as it has been found to protect against oxidative stress and reduce neuronal damage.
实验室实验的优点和局限性
The advantages of using PTPA in lab experiments include its low cost of synthesis, high yield, and wide range of biochemical and physiological effects. However, there are also limitations to using PTPA in lab experiments. PTPA is a synthetic compound, which means that it may not accurately reflect the effects of naturally occurring compounds. Additionally, the mechanism of action of PTPA is not fully understood, which may limit its use in certain research studies.
未来方向
There are several future directions for research on PTPA. One area of research could be to further investigate the potential anti-cancer properties of PTPA and its mechanism of action. Another area of research could be to investigate the potential neuroprotective effects of PTPA and its use in the treatment of neurodegenerative diseases. Additionally, further studies could be conducted to investigate the potential anti-inflammatory properties of PTPA and its use in the treatment of inflammatory diseases.
合成方法
The synthesis of PTPA involves the reaction of pyruvic acid with 4-phenyltetrahydro-2H-pyran-4-ylmethylamine under controlled conditions. The reaction is catalyzed by a suitable acid catalyst and the product is purified by column chromatography. The yield of PTPA obtained through this method is generally high, making it a cost-effective way of synthesizing the compound.
科学研究应用
PTPA has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for various research studies. PTPA has been studied for its potential as an anti-cancer agent, as it has been found to induce apoptosis in cancer cells. It has also been studied for its potential as an anti-inflammatory agent, as it has been found to inhibit the production of inflammatory cytokines.
属性
IUPAC Name |
(Z)-4-oxo-4-[(4-phenyloxan-4-yl)methylamino]but-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c18-14(6-7-15(19)20)17-12-16(8-10-21-11-9-16)13-4-2-1-3-5-13/h1-7H,8-12H2,(H,17,18)(H,19,20)/b7-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHASDOOQJXSCFY-SREVYHEPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C=CC(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1(CNC(=O)/C=C\C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-oxo-4-[(4-phenyloxan-4-yl)methylamino]but-2-enoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5229144.png)

![6-(5-methyl-2-furyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5229156.png)
![6-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5229162.png)
![N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B5229171.png)
![3-chloro-N-cyclopentyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5229186.png)

![4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5229207.png)

![N-(2,5-dimethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5229215.png)
![2-[(4-tert-butylbenzoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5229234.png)
![[1-({1-[3-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B5229243.png)
![1-(4-isopropylphenyl)-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5229250.png)
